Oxo{[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxo{[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxo{[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid typically involves the condensation of 2-phenylethylamine with a thiadiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Oxo{[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Oxo{[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Oxo{[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Oxo[(1-phenylethyl)amino]acetic acid
- Oxo{[(1R)-1-phenylethyl]amino}acetic acid
Uniqueness
Oxo{[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11N3O3S |
---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
2-oxo-2-[[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid |
InChI |
InChI=1S/C12H11N3O3S/c16-10(11(17)18)13-12-15-14-9(19-12)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,17,18)(H,13,15,16) |
InChI Key |
BYJLMFCAOWDODB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.